

Comparative Guide to the Cross-Reactivity of ML-SA5 with TRP Channels

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Compound of Interest

Compound Name: ML-SA5

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological activity of **ML-SA5**, a known TRPML1 agonist, across various Transient Receptor Potential (TRP) channel subfamilies. The information presented herein is intended to assist researchers in evaluating the selectivity of **ML-SA5** and designing experiments with appropriate controls.

Summary of ML-SA5 Activity on TRP Channels

ML-SA5 is a potent agonist of TRPML1, a lysosomal cation channel.^[1] Its activity on other TRP channels is less characterized in publicly available literature. This guide compiles the available quantitative data on its cross-reactivity, primarily within the TRPML subfamily.

Quantitative Analysis of ML-SA5 Potency

The following table summarizes the half-maximal effective concentration (EC₅₀) values of **ML-SA5** for different TRPML channel subtypes as determined by automated electrophysiology.

TRP Channel	EC50 (μM)	Assay Platform	Source
TRPML1	0.2 - 0.5	Automated Electrophysiology (SyncroPatch 384i)	SB Drug Discovery
TRPML2	0.2 - 0.5	Automated Electrophysiology (SyncroPatch 384i)	SB Drug Discovery
TRPML3	0.2 - 0.5	Automated Electrophysiology (SyncroPatch 384i)	SB Drug Discovery

Note: While the quantitative data from SB Drug Discovery suggests similar potency across TRPML1, TRPML2, and TRPML3, another study focusing on autophagy regulation reported that **ML-SA5** specifically stimulates TRPML1, but not TRPML2 or TRPML3, to induce its effects.^[2] This discrepancy may arise from differences in experimental systems, cell types, or the specific functional readouts used.

Cross-Reactivity with other TRP Channel Subfamilies (TRPV, TRPM, TRPC, TRPA, TRPP):

Currently, there is no publicly available quantitative data from comprehensive screening panels detailing the activity of **ML-SA5** on other TRP channel subfamilies such as TRPV, TRPM, TRPC, TRPA, and TRPP. While service providers like SB Drug Discovery offer screening against a broad range of these channels, the results for **ML-SA5** have not been published. Researchers should exercise caution and independently validate the selectivity of **ML-SA5** for their specific application if off-target effects on other TRP channels are a concern.

Experimental Methodologies

The following section details the experimental protocol for determining the potency of **ML-SA5** using automated electrophysiology, as described in the available documentation.^[3]

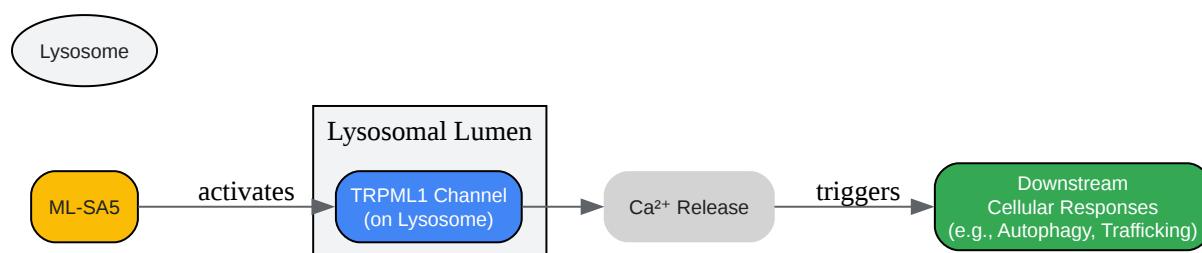
Automated Electrophysiology Protocol

- Cell Lines: HEK cells stably expressing human TRPML1, TRPML2, or TRPML3 were generated by SB Drug Discovery.

- Platform: Whole-cell patch-clamp experiments were performed at room temperature using multi-hole chips on the SyncroPatch 384i automated electrophysiology platform.
- Voltage Protocol: To elicit TRPML1 channel currents, a ramp voltage protocol was applied, steadily increasing from -140 mV to +100 mV over 190 ms from a holding potential of 0 mV.
- Data Acquisition and Analysis: Data analysis was performed using Data Control 384 V3.2.1 (Nanion) and Prism V10.1 (GraphPad). Concentration-response curves were generated by applying increasing concentrations of **ML-SA5** (0.03-3 μ M) to determine EC50 values.

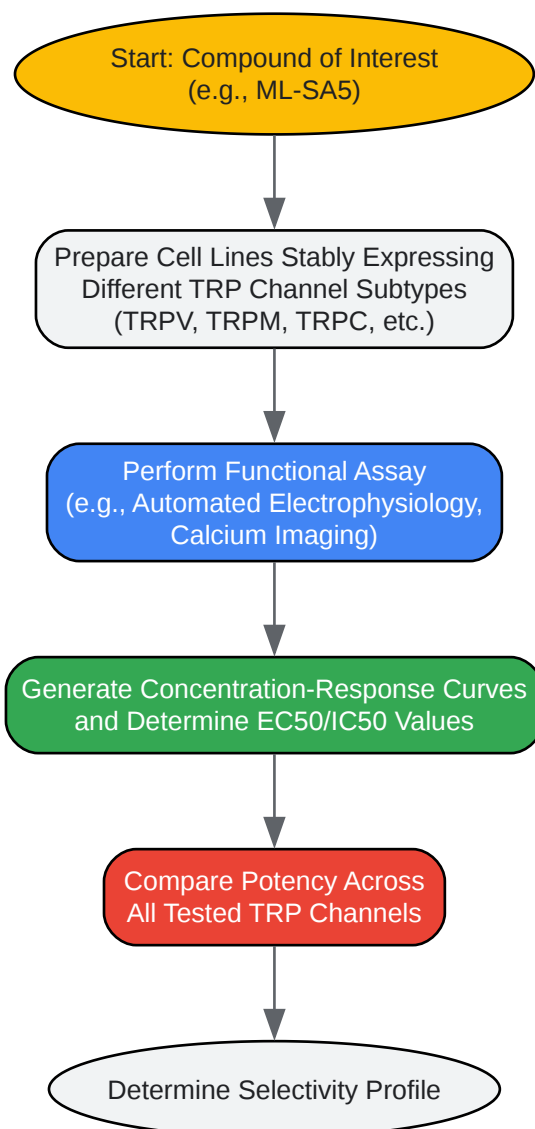
Visualizing Signaling and Experimental Workflows

To further illustrate the context of **ML-SA5** activity, the following diagrams, created using the DOT language, depict the TRPML1 signaling pathway and a typical experimental workflow for assessing TRP channel cross-reactivity.



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Caption: TRPML1 signaling pathway activated by **ML-SA5**.



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Caption: Experimental workflow for TRP channel cross-reactivity screening.

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